1-methyl-N-phenyl-1H-indole-3-carboxamide
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Overview
Description
1-methyl-N-phenyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . This broad-spectrum interaction suggests that 1-Methyl-N-Phenyl-Indole-3-Carboxamide may also interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets in a manner that triggers various biological responses . The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, influencing the function of the targets and potentially leading to therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-Methyl-N-Phenyl-Indole-3-Carboxamide could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-N-phenyl-1H-indole-3-carboxamide can be synthesized through a multi-step process involving the methylation of indole followed by the formation of the carboxamide group. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation and carboxamide formation can be achieved using reagents such as alkyl halides and amines .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial for scaling up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-N-phenyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-methyl-N-phenyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Methyl-1H-Indole-3-Carboxamide
- N-Phenyl-1H-Indole-3-Carboxamide
- 1-Methyl-N-Phenyl-1H-Indole-2-Carboxamide
Comparison: 1-methyl-N-phenyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
IUPAC Name |
1-methyl-N-phenylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-11-14(13-9-5-6-10-15(13)18)16(19)17-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZFAXRACDZTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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